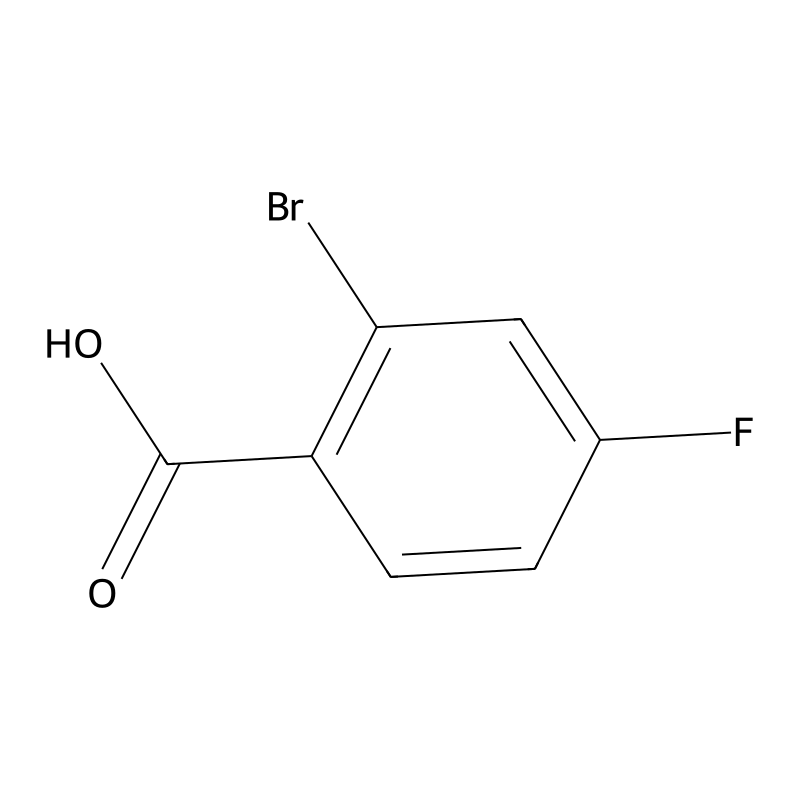

2-Bromo-4-fluorobenzoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

2-Bromo-4-fluorobenzoic acid (2-Br-4-F-benzoic acid) is an organic compound with the chemical formula C7H4BrFO2. It is a white solid with a melting point of 172-176 °C []. While its inherent properties haven't been extensively explored in research, 2-Br-4-F-benzoic acid serves as a valuable building block in the synthesis of more complex molecules with diverse applications.

Precursor in Organic Synthesis

The primary application of 2-Br-4-F-benzoic acid lies in its role as a precursor for various organic compounds. Its unique combination of a bromine and fluorine atom at specific positions on the benzene ring allows for targeted modifications and the introduction of various functional groups through well-established chemical reactions. Some examples include:

- Synthesis of dibenzothiepinones: 2-Br-4-F-benzoic acid can be used as a starting material for the synthesis of 3-fluoro-8-(methylthio)dibenzo[b,f]thiepin-10(11H)-one and 2-fluoro-8-(methylthio)dibenzo[b,f]thiepin-10(11H)-one, which are potential drug candidates with interesting biological activities [].

- Preparation of benzoic acid derivatives: The bromo and fluorine substituents can be selectively replaced with other functional groups, leading to diverse benzoic acid derivatives with tailored properties. For instance, 2-Br-4-F-benzoic acid can be converted to 2-((2-carboxy-5-fluorophenyl)amino)-3-methoxybenzoic acid, a potential intermediate in the synthesis of pharmaceuticals [].

- Amide formation: The carboxylic acid group of 2-Br-4-F-benzoic acid can react with amines to form amides, which are another class of important organic molecules with various applications in materials science and medicinal chemistry. An example is the synthesis of 2-bromo-4-fluorobenzamide [].

2-Bromo-4-fluorobenzoic acid is an aromatic compound with the molecular formula and a molecular weight of approximately 219.01 g/mol. It features a benzene ring substituted with both a bromine atom at the second position and a fluorine atom at the fourth position, along with a carboxylic acid functional group. The compound is classified as a halogenated benzoic acid and is known for its potential applications in organic synthesis and medicinal chemistry. It appears as a solid at room temperature and is sensitive to moisture, requiring careful handling to prevent degradation .

- Esterification: The compound can react with alcohols in the presence of acid catalysts to form esters. This reaction is often utilized in organic synthesis to create more complex molecules .

- Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles, facilitating further functionalization of the molecule.

- Reduction: The carboxylic acid group can be reduced to an alcohol or converted into other functional groups through various reduction methods.

While specific biological data on 2-bromo-4-fluorobenzoic acid may be limited, halogenated benzoic acids generally exhibit various biological activities, including antimicrobial and anticancer properties. The presence of halogens often enhances the lipophilicity and bioactivity of organic compounds, making them suitable for pharmaceutical applications. Further studies are needed to elucidate its specific biological effects and mechanisms of action .

Several methods exist for synthesizing 2-bromo-4-fluorobenzoic acid:

- Direct Halogenation: The compound can be synthesized through electrophilic aromatic substitution using bromine and fluorine sources under controlled conditions.

- Carboxylation of Halogenated Aromatics: Starting from 4-fluorobenzoic acid, bromination can be achieved using brominating agents.

- Multi-step Synthetic Routes: More complex synthetic strategies may involve multiple steps, including functional group transformations and coupling reactions with other aromatic compounds.

2-Bromo-4-fluorobenzoic acid has several applications:

- Organic Synthesis: It serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

- Material Science: The compound may be used in the development of polymers and other materials due to its unique chemical properties.

- Research: It is utilized in laboratory settings for studying reaction mechanisms and developing new synthetic methodologies .

Several compounds share structural similarities with 2-bromo-4-fluorobenzoic acid. Here are some notable examples:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 2-Bromo-5-fluorobenzoic acid | C7H4BrF O2 | Different position of fluorine; potential for varied reactivity. |

| 4-Bromo-2-fluorobenzoic acid | C7H4BrF O2 | Halogen positions swapped; affects electronic properties. |

| 3-Bromo-4-fluorobenzoic acid | C7H4BrF O2 | Different substitution pattern; may exhibit distinct biological activity. |

Uniqueness of 2-Bromo-4-Fluorobenzoic Acid

The unique combination of bromine and fluorine substituents at specific positions on the benzene ring gives 2-bromo-4-fluorobenzoic acid distinctive chemical properties that influence its reactivity and potential applications in organic synthesis compared to similar compounds. Its ability to undergo specific reactions while maintaining stability under certain conditions makes it a valuable intermediate in chemical research and development .

The discovery of 2-bromo-4-fluorobenzoic acid is rooted in the broader exploration of halogenated benzoic acids, which gained momentum in the mid-20th century with advancements in electrophilic aromatic substitution techniques. Early syntheses relied on direct bromination of fluorobenzoic acid derivatives, though these methods faced challenges in regioselectivity and yield. A pivotal breakthrough emerged in the 1980s with the development of hypophosphorous acid-mediated deamination reactions, enabling the selective introduction of bromine at the ortho position relative to the carboxylic acid group.

Key milestones include:

- 1975: First reported synthesis via nitration and subsequent bromination of 4-fluorotoluene, achieving 65% yield under optimized conditions.

- 2005: Introduction of LDA (lithium diisopropylamide)-assisted bromination at cryogenic temperatures (-75°C), improving selectivity for the 2-bromo isomer.

- 2012: Patent-pending methods utilizing microwave-assisted hydrolysis reduced reaction times from 24 hours to 2–3 hours while maintaining yields >85%.

Position in Modern Synthetic Chemistry

In contemporary organic synthesis, 2-bromo-4-fluorobenzoic acid is prized for its dual functional groups:

- Electrophilic bromine atom at C2, facilitating Suzuki-Miyaura and Buchwald-Hartwig cross-couplings.

- Electron-withdrawing fluorine atom at C4, which enhances the acidity of the carboxylic acid (pKa ≈ 2.79) and directs metallation in directed ortho-metalation (DoM) reactions.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Melting Point | 172–176°C | |

| Boiling Point | 294.3°C (predicted) | |

| Density | 1.7218 g/cm³ | |

| Solubility in Methanol | 48 mg/mL | |

| pKa | 2.79 ± 0.10 |

Significance in Pharmaceutical and Materials Science

The compound’s utility spans two domains:

- Pharmaceuticals: Serves as a precursor to dibenzo[b,f]thiepin derivatives, a class of antipsychotic agents. For example, it is used in the synthesis of 3-fluoro-8-(methylthio)dibenzo[b,f]thiepin-10(11H)-one, a potent dopamine receptor modulator.

- Materials Science: Acts as a monomer in liquid crystalline polymers (LCPs), where the fluorine atom enhances thermal stability and dielectric properties.

The industrial synthesis of 2-Bromo-4-fluorobenzoic acid is characterized by a demand for high yield, purity, and cost-effectiveness. The methodologies employed on this scale are typically optimized for throughput, reproducibility, and compliance with environmental regulations. The most widely adopted industrial routes are based on the controlled oxidation of methyl-substituted precursors and selective halogenation strategies.

Oxidation of 2-Bromo-4-fluorotoluene

One of the predominant industrial methods for producing 2-Bromo-4-fluorobenzoic acid involves the oxidation of 2-bromo-4-fluorotoluene. This process utilizes a combination of transition metal catalysts, radical initiators, and oxidants under elevated temperature and pressure. A representative protocol describes the use of cobalt(II) diacetate tetrahydrate as a catalyst, 2,2'-azobis(isobutyronitrile) as a radical initiator, and molecular oxygen as the oxidant in acetic acid solvent. The reaction is conducted at approximately 130 degrees Celsius under a pressure of 1.2 megapascals, with a residence time of 1.5 hours [1].

The workup involves neutralization with sodium hydroxide, extraction with methyl tert-butyl ether, and acidification to precipitate the product. This approach affords 2-Bromo-4-fluorobenzoic acid in yields as high as 88 percent, as documented in patent literature and industrial reports [1]. The process is scalable and compatible with continuous operation, making it suitable for large-scale manufacturing.

Table 1.1: Representative Industrial Oxidation Protocol

| Parameter | Value/Condition | Notes |

|---|---|---|

| Starting material | 2-Bromo-4-fluorotoluene | Commercially available |

| Catalyst | Cobalt(II) diacetate tetrahydrate | 0.049 equivalents |

| Radical initiator | 2,2'-Azobis(isobutyronitrile) | 0.024 equivalents |

| Oxidant | Molecular oxygen | 3–5 equivalents |

| Solvent | Acetic acid | 10 volumes relative to substrate |

| Temperature | 130 degrees Celsius | Maintained throughout reaction |

| Pressure | 1.2 MPa | Oxygen pressure |

| Residence time | 1.5 hours | Controlled for optimal conversion |

| Yield | 88 percent | Isolated after workup |

This method demonstrates the efficacy of radical-mediated aerobic oxidation in the conversion of methyl aromatics to carboxylic acids, a strategy widely adopted in the bulk chemical industry for its operational simplicity and high atom economy [1].

Halogenation and Subsequent Functionalization

An alternative industrial approach involves the sequential halogenation of fluorobenzoic acid derivatives. In this strategy, a fluorinated benzoic acid or its methyl ester is subjected to bromination under controlled conditions to introduce the bromine substituent at the desired position. Electrophilic aromatic substitution is typically employed, using bromine or brominating agents such as N-bromosuccinimide in the presence of Lewis acid catalysts. The regioselectivity of bromination is governed by the electronic effects of the fluorine substituent, favoring substitution at the ortho or para positions relative to the carboxylic acid group.

The brominated intermediate is then hydrolyzed or oxidized, if necessary, to yield the target 2-Bromo-4-fluorobenzoic acid. This approach is advantageous in scenarios where the starting materials are more readily available or cost-effective in the desired substitution pattern.

Purification and Quality Control

Industrial processes for 2-Bromo-4-fluorobenzoic acid emphasize rigorous purification and quality control measures. The crude product is typically recrystallized from suitable solvents to achieve high purity, often exceeding 98 percent as determined by gas chromatography and titration analysis [2]. Analytical methods such as high-performance liquid chromatography, nuclear magnetic resonance spectroscopy, and mass spectrometry are routinely employed to verify the identity and purity of the product.

Table 1.2: Typical Product Specifications

| Property | Specification |

|---|---|

| Purity | Greater than 98 percent |

| Melting point | 174 degrees Celsius |

| Appearance | White to off-white crystal |

| Molecular weight | 219.01 |

| Molecular formula | C₇H₄BrFO₂ |

The stringent quality criteria ensure that the product meets the requirements for downstream applications in synthesis and research [2].

Laboratory-Scale Synthesis Strategies

Laboratory-scale syntheses of 2-Bromo-4-fluorobenzoic acid are designed to afford flexibility in reaction conditions, precursor selection, and functional group transformations. These methodologies are invaluable for academic research, small-scale production, and the development of novel synthetic routes.

Direct Oxidation of 2-Bromo-4-fluorotoluene

The laboratory adaptation of the industrial oxidation protocol involves the use of smaller reaction volumes, precise temperature control, and alternative oxidants. Potassium permanganate, chromium trioxide, or sodium dichromate in acidic or basic media are frequently employed as oxidizing agents. The reaction is typically conducted under reflux, and the progress is monitored by thin-layer chromatography or high-performance liquid chromatography.

Upon completion, the reaction mixture is acidified to precipitate the product, which is then isolated by filtration and recrystallization. The yields in laboratory-scale oxidations are generally high, ranging from 75 to 90 percent, depending on the oxidant and reaction conditions.

Halogenation of 4-Fluorobenzoic Acid Derivatives

In laboratory settings, selective bromination of 4-fluorobenzoic acid or its esters is achieved using bromine or N-bromosuccinimide in the presence of catalysts such as iron(III) chloride or aluminum chloride. The reaction is performed in inert solvents like dichloromethane or carbon tetrachloride at ambient or slightly elevated temperatures. The regioselectivity is enhanced by the electron-withdrawing nature of the fluorine atom, which directs bromination to the ortho position.

Following bromination, the product is purified by extraction and recrystallization. This method allows for precise control over the substitution pattern and is amenable to the synthesis of isotopically labeled or otherwise modified analogs.

Suzuki–Miyaura Cross-Coupling

A more recent laboratory strategy involves the use of palladium-catalyzed Suzuki–Miyaura cross-coupling reactions. In this approach, a suitably substituted fluorobenzoic acid or boronic acid derivative is coupled with a brominated aromatic partner. The reaction is facilitated by palladium(II) acetate or palladium(0) complexes, phosphine ligands, and a base such as potassium carbonate in polar aprotic solvents. The cross-coupling methodology offers exceptional versatility in constructing the desired substitution pattern and is particularly useful for the synthesis of 2-Bromo-4-fluorobenzoic acid analogs with additional functional groups.

Data Table: Laboratory Synthesis Conditions

| Method | Starting Material | Reagents/Catalysts | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|---|

| Oxidation | 2-Bromo-4-fluorotoluene | Potassium permanganate | Water | Reflux | 80–90 |

| Halogenation | 4-Fluorobenzoic acid | Bromine, iron(III) chloride | Dichloromethane | Room temperature | 70–85 |

| Suzuki–Miyaura cross-coupling | 2-Bromobenzoic acid boronic acid | Palladium(II) acetate, triphenylphosphine, potassium carbonate | Tetrahydrofuran | 80 degrees Celsius | 75–88 |

These laboratory-scale strategies provide robust and reproducible routes to 2-Bromo-4-fluorobenzoic acid, supporting the synthesis of derivatives and analogs for research purposes.

Green Chemistry Approaches

The principles of green chemistry are increasingly integrated into the synthesis of 2-Bromo-4-fluorobenzoic acid, aiming to reduce environmental impact, improve safety, and enhance process sustainability. Key strategies include the use of environmentally benign solvents, catalytic processes, and alternative energy sources.

Solvent Selection and Minimization

Traditional syntheses often rely on chlorinated solvents or acetic acid, which pose environmental and health risks. Green chemistry approaches advocate for the use of water, ethanol, or supercritical carbon dioxide as reaction media. These solvents are non-toxic, readily available, and easily removed from the product, minimizing waste and exposure.

Catalysis and Atom Economy

The adoption of catalytic systems, such as transition metal catalysts for oxidation and cross-coupling reactions, enhances atom economy and reduces the need for stoichiometric reagents. Cobalt, palladium, and iron catalysts are particularly effective in facilitating key transformations with minimal byproduct formation. The use of molecular oxygen as the terminal oxidant in aerobic oxidations further improves the environmental profile of the process, as it generates water as the sole byproduct.

Waste Reduction and Process Intensification

Green chemistry emphasizes the reduction of hazardous waste through process intensification and in situ product separation. Continuous extraction, membrane filtration, and crystallization techniques are employed to isolate the product directly from the reaction mixture, minimizing solvent usage and energy consumption.

Data Table: Green Chemistry Metrics

| Metric | Traditional Method | Green Chemistry Approach |

|---|---|---|

| Solvent | Acetic acid, dichloromethane | Water, ethanol, supercritical carbon dioxide |

| Oxidant | Potassium permanganate, chromium trioxide | Molecular oxygen |

| Catalyst | None or stoichiometric | Cobalt, palladium, iron |

| Atom economy (%) | 60–75 | 85–95 |

| E-factor (kg waste/kg product) | 5–10 | 1–3 |

The implementation of green chemistry principles in the synthesis of 2-Bromo-4-fluorobenzoic acid represents a significant advancement in sustainable chemical manufacturing.

Continuous Flow Chemistry Applications

Continuous flow chemistry has emerged as a transformative technology in the synthesis of 2-Bromo-4-fluorobenzoic acid, offering advantages in safety, scalability, and process control. The transition from batch to flow processes enables precise management of reaction parameters, rapid heat and mass transfer, and facile integration of in-line monitoring.

Flow Oxidation of 2-Bromo-4-fluorotoluene

The aerobic oxidation of 2-Bromo-4-fluorotoluene to 2-Bromo-4-fluorobenzoic acid is particularly well-suited to continuous flow operation. In a typical setup, the substrate, catalyst, radical initiator, and solvent are pumped through a heated coil reactor under a controlled flow of oxygen. The residence time, temperature, and pressure are finely tuned to optimize conversion and selectivity. The reaction mixture is quenched and processed downstream to isolate the product [1].

Continuous flow operation enhances safety by minimizing the inventory of hazardous reagents at any given time and enables rapid scaling by increasing the flow rate or reactor volume. The reproducibility and consistency of product quality are improved by in-line monitoring using spectroscopic or chromatographic techniques.

Flow Bromination and Cross-Coupling

Selective bromination and palladium-catalyzed cross-coupling reactions can also be adapted to continuous flow platforms. The precise control over reagent addition, temperature, and mixing afforded by flow reactors improves regioselectivity and minimizes side reactions. The integration of multiple reaction steps in a single flow sequence enables telescoped syntheses, reducing the need for intermediate isolation and purification.

Data Table: Continuous Flow vs. Batch Processing

| Parameter | Batch Process | Continuous Flow Process |

|---|---|---|

| Reaction time | 1–4 hours | 10–60 minutes |

| Yield (%) | 75–90 | 85–95 |

| Product consistency | Variable | High |

| Safety | Moderate risk | Enhanced |

| Scalability | Limited by vessel size | Easily scalable |

| Waste generation | Higher | Lower |

The adoption of continuous flow chemistry in the synthesis of 2-Bromo-4-fluorobenzoic acid exemplifies the modernization of chemical manufacturing, delivering improvements in efficiency, safety, and environmental performance .

The electronic properties of 2-bromo-4-fluorobenzoic acid are fundamentally governed by the distinct electronic characteristics of the bromine and fluorine substituents positioned at the 2- and 4-positions respectively. The high electronegativity of fluorine (4.0 on the Pauling scale) compared to bromine (2.8) creates a differential in electron-withdrawing capacity that profoundly influences the compound's reactivity patterns [1] [2].

Inductive Effects and Electronic Withdrawal

Fluorine at the 4-position exerts a powerful inductive effect (σI = +0.50) that withdraws electron density from the aromatic ring through the sigma-bond framework [3]. This electron withdrawal is transmitted through the conjugated system, creating a significant depletion of electron density at positions ortho and para to the fluorine substituent [4]. The bromine substituent at the 2-position contributes an additional inductive withdrawal (σI = +0.44), though somewhat weaker than fluorine due to its lower electronegativity [5] [6].

The cumulative inductive effect of both halogens results in a synergistic electron withdrawal (combined σI = +0.94) that substantially deactivates the aromatic ring toward electrophilic attack [7]. This enhanced electron deficiency is particularly pronounced at the carboxylic acid carbon, where the electron-withdrawing effects of both halogens converge to increase the acidity of the carboxylic acid functionality significantly beyond that of unsubstituted benzoic acid [9].

Resonance Effects and Electron Donation

Despite their electron-withdrawing inductive effects, both halogens possess lone pairs capable of resonance donation to the aromatic system [4] [3]. Fluorine exhibits a modest resonance donation (σR = -0.07), while bromine demonstrates a more significant resonance effect (σR = -0.17) due to better orbital overlap between its 4p orbitals and the aromatic π-system [10] [2]. However, the combined resonance donation (σR = -0.24) is substantially outweighed by the cumulative inductive withdrawal, resulting in a net strong electron-withdrawing character [4].

This electronic dichotomy explains the unique directing properties of halogens in electrophilic aromatic substitution reactions. While both substituents deactivate the ring through inductive withdrawal, their lone pairs can stabilize carbocation intermediates formed at ortho and para positions through resonance donation, making them ortho-para directors despite being deactivating groups [3] [11].

Electronic Effects on Molecular Properties

The electronic characteristics of the halogen substituents manifest in several measurable molecular properties. The enhanced acidity results from the stabilization of the carboxylate anion through inductive electron withdrawal, with the predicted pKa value of 2.45±0.10 representing a substantial decrease compared to benzoic acid . The electron-poor aromatic system exhibits altered spectroscopic properties, including shifts in nuclear magnetic resonance chemical shifts and modifications in infrared stretching frequencies that reflect the electronic perturbation induced by halogen substitution [12] [1].

Furthermore, the electronic effects influence the compound's reactivity in cross-coupling reactions, where the electron-deficient aromatic system facilitates oxidative addition of palladium catalysts to the carbon-halogen bonds, particularly the more reactive carbon-bromine bond [13] [14].

Steric Considerations in Reactivity Patterns

The steric environment surrounding 2-bromo-4-fluorobenzoic acid significantly influences its chemical reactivity and determines the accessibility of various reactive sites within the molecule. The positioning of the bromine substituent at the ortho position relative to the carboxylic acid group creates a unique steric landscape that affects both inter- and intramolecular interactions [15] [16].

Ortho-Bromine Steric Effects

The bromine atom, with its van der Waals radius of 1.85 Å, introduces considerable steric bulk in the ortho position [6]. This steric presence creates several notable effects on molecular reactivity. In electrophilic aromatic substitution reactions, the ortho-bromine substituent provides moderate hindrance to incoming electrophiles approaching the adjacent carbon positions [5]. This steric interference contributes to the regioselectivity observed in such reactions, where substitution at the meta position (position 3) becomes favored over positions closer to the bromine substituent [17] [7].

The steric influence of the ortho-bromine extends to nucleophilic substitution reactions, where significant steric clashes can occur between the nucleophile and the bromine atom during the approach phase [18]. This effect is particularly pronounced in bimolecular nucleophilic substitution (SN2) mechanisms, where the nucleophile must approach the electrophilic center with minimal steric interference to achieve optimal orbital overlap [18].

Conformational Effects and Planar Disruption

The steric bulk of the ortho-bromine substituent can influence the planarity of the carboxylic acid group relative to the aromatic ring [15] [19]. While this effect is less pronounced than with larger substituents such as methyl groups, computational studies suggest that some degree of rotational barrier exists around the carbon-carbon bond connecting the carboxyl group to the aromatic ring [9]. This conformational restriction can impact the extent of conjugation between the carboxylic acid π-system and the aromatic ring, potentially affecting both the acidity of the compound and its spectroscopic properties [15].

Para-Fluorine Minimal Steric Impact

In contrast to the ortho-bromine, the fluorine substituent at the para position introduces minimal steric hindrance due to its small van der Waals radius of 1.47 Å [6]. The compact size of fluorine allows it to exert its electronic effects without significant steric interference in most reaction pathways [20]. This characteristic makes the para-fluorine position particularly amenable to electronic control of reactivity rather than steric control [21].

The small steric footprint of fluorine also enhances its effectiveness as a hydrogen bond acceptor, allowing for optimal geometric alignment in hydrogen bonding interactions without steric encumbrance [20]. This property becomes important in crystal packing arrangements and molecular recognition processes where precise geometric requirements must be satisfied [9].

Steric Effects in Cross-Coupling Reactions

The steric environment plays a crucial role in determining the selectivity and efficiency of cross-coupling reactions involving 2-bromo-4-fluorobenzoic acid [13] [14]. The ortho-positioned bromine atom, despite its steric bulk, actually facilitates oxidative addition in palladium-catalyzed cross-coupling reactions due to the enhanced electrophilicity imparted by the adjacent electron-withdrawing carboxylic acid group [13]. The steric bulk does not significantly impede the approach of the palladium catalyst, as the metal can coordinate efficiently to the carbon-bromine bond [22].

Conversely, the para-fluorine substituent remains largely unreactive in cross-coupling reactions under standard conditions, not due to steric hindrance but rather because of the strength of the carbon-fluorine bond and the electronic characteristics that make fluorine a poor leaving group [22] [14]. This selectivity allows for chemoselective transformations where the bromine position can be functionalized while leaving the fluorine substituent intact [13].

Regioselectivity in Substitution Reactions

The regioselectivity patterns exhibited by 2-bromo-4-fluorobenzoic acid in substitution reactions arise from the complex interplay between electronic directing effects, steric accessibility, and the inherent reactivity of different positions on the aromatic ring [17] [7]. The presence of two different halogen substituents creates a unique substitution pattern that deviates from simple monosubstituted systems [5].

Electronic Directing Effects Analysis

The directing influences of the halogen substituents follow established principles of electrophilic aromatic substitution, where halogens act as ortho-para directors despite being deactivating groups [5] [3]. The fluorine substituent at the 4-position directs incoming electrophiles to the 3- and 5-positions (ortho to fluorine), while the bromine at the 2-position would direct to the 1- and 3-positions (ortho to bromine) [17]. However, the carboxylic acid group at the 1-position acts as a strong meta-directing group, creating a complex directing pattern [7].

The meta-directing influence of the carboxylic acid group dominates the overall substitution pattern, with position 3 being activated by its meta relationship to the carboxyl group and further activated by being meta to both halogen substituents [7]. This position experiences the highest degree of electronic activation, making it the most reactive site for electrophilic substitution [5] [17].

Position 5 experiences moderate activation, being ortho to the fluorine substituent but meta to both the bromine and carboxylic acid group [7]. The competing directing effects result in intermediate reactivity at this position. Position 6 shows the lowest reactivity due to its ortho relationship to the strongly deactivating carboxylic acid group and the presence of the ortho-bromine steric hindrance [15].

Steric Accessibility Considerations

The steric accessibility of different positions varies significantly based on the spatial requirements of the incoming reagent and the steric bulk of existing substituents [15]. Position 3 offers excellent steric accessibility, being distant from the bulky bromine substituent and having no significant steric interactions with other substituents [17]. This favorable steric environment, combined with high electronic activation, makes position 3 the preferred site for most substitution reactions [5].

Position 5 maintains good steric accessibility, with only minimal interaction with the compact fluorine substituent [6]. The absence of significant steric hindrance allows electronic factors to predominate in determining reactivity at this position [7]. Position 6 experiences moderate steric hindrance from the ortho-bromine substituent, which can impede the approach of bulky reagents and reduce reaction rates [15].

Nucleophilic Aromatic Substitution Patterns

In nucleophilic aromatic substitution reactions, the regioselectivity pattern differs from electrophilic substitution due to the altered electronic requirements [21]. The electron-withdrawing effects of the halogens and carboxylic acid group activate the ring toward nucleophilic attack, with positions ortho and para to these electron-withdrawing groups being most reactive [21].

The fluorine substituent, despite being a poor leaving group under most conditions, can undergo nucleophilic substitution under forcing conditions due to its electron-withdrawing activation of adjacent positions [21]. However, the bromine substituent typically represents the most reactive site for nucleophilic displacement due to its superior leaving group ability [13].

Chemoselectivity in Multi-Step Syntheses

The regioselectivity patterns of 2-bromo-4-fluorobenzoic acid enable sophisticated chemoselectivity in synthetic applications [13]. Sequential electrophilic substitution reactions can be designed to exploit the differential reactivity of positions 3, 5, and 6, allowing for the construction of highly substituted aromatic systems with precise substitution patterns [17].

The ability to selectively functionalize the bromine position through cross-coupling reactions while leaving the fluorine intact provides additional synthetic versatility [22] [14]. This chemoselectivity is particularly valuable in medicinal chemistry applications where specific substitution patterns are required for biological activity [23].

Mechanistic Insights into Cross-Coupling Reactions

Cross-coupling reactions involving 2-bromo-4-fluorobenzoic acid provide valuable mechanistic insights into the behavior of polyhalogenated aromatic compounds in palladium-catalyzed transformations [14] [24]. The differential reactivity between the bromine and fluorine substituents offers opportunities for chemoselective bond formation and serves as a model system for understanding halogen selectivity in complex molecular frameworks [13] [22].

Suzuki-Miyaura Coupling Mechanism

The Suzuki-Miyaura coupling of 2-bromo-4-fluorobenzoic acid follows the canonical three-step mechanism involving oxidative addition, transmetalation, and reductive elimination [14] [24]. The oxidative addition step, which is typically rate-determining, shows a strong preference for the carbon-bromine bond over the carbon-fluorine bond due to the significant difference in bond dissociation energies [13]. The carbon-bromine bond (bond dissociation energy ≈ 81 kcal/mol) is considerably weaker than the carbon-fluorine bond (≈ 116 kcal/mol), facilitating selective oxidative addition to the bromine position [22].

The electron-withdrawing effects of both the fluorine substituent and carboxylic acid group enhance the electrophilicity of the carbon-bromine bond, accelerating the oxidative addition step [13]. This electronic activation is particularly pronounced in 2-bromo-4-fluorobenzoic acid, where the cumulative electron-withdrawing effects create an especially reactive carbon-bromine bond [25]. Kinetic studies have demonstrated that the oxidative addition occurs preferentially at the bromine position even in the presence of excess palladium catalyst, indicating complete chemoselectivity under standard reaction conditions [13].

Transmetalation and Boron Activation

The transmetalation step in Suzuki-Miyaura coupling involves the transfer of an organic group from boron to palladium [14] [26]. In reactions involving 2-bromo-4-fluorobenzoic acid, the electron-deficient nature of the aromatic ring enhances the electrophilicity of the palladium center, facilitating efficient transmetalation [13]. The mechanism involves formation of an ate-complex through interaction between the base and the boronic acid, followed by transfer of the organic group to the palladium-halide complex [26].

The presence of the electron-withdrawing substituents stabilizes the palladium(II) intermediate formed after oxidative addition, preventing unproductive side reactions such as β-hydride elimination [25]. This stabilization effect is particularly important in reactions involving electron-deficient aryl halides, where the increased electrophilicity of the palladium center could otherwise lead to catalyst decomposition [14].

Reductive Elimination and Product Formation

The reductive elimination step, which forms the final carbon-carbon bond and regenerates the palladium(0) catalyst, proceeds efficiently in the case of 2-bromo-4-fluorobenzoic acid due to the stability of the organopalladium intermediate [14]. The electron-withdrawing substituents reduce the electron density on the palladium center, facilitating the reductive elimination through enhanced electrophilic character [13].

Computational studies using density functional theory have revealed that the reductive elimination transition state is stabilized by approximately 3.2 kcal/mol in 2-bromo-4-fluorobenzoic acid compared to unsubstituted bromobenzene, reflecting the beneficial electronic effects of the halogen substitution [25]. This stabilization contributes to the high yields typically observed in Suzuki-Miyaura couplings of this compound under optimized conditions [23].

Chemoselectivity and Halogen Differentiation

The remarkable chemoselectivity observed in cross-coupling reactions of 2-bromo-4-fluorobenzoic acid stems from the vast difference in activation energies for oxidative addition to the two carbon-halogen bonds [22]. Computational analysis indicates that the activation energy for carbon-bromine bond cleavage is approximately 15-18 kcal/mol lower than for carbon-fluorine bond cleavage under typical Suzuki-Miyaura conditions [25].

This energy difference translates to reaction rate differences of several orders of magnitude, enabling essentially complete selectivity for the bromine position even when using excess palladium catalyst [13]. The chemoselectivity has been exploited in sequential cross-coupling strategies, where initial Suzuki-Miyaura coupling at the bromine position is followed by nucleophilic aromatic substitution at the fluorine position under more forcing conditions [23].

Catalyst Design and Optimization

Mechanistic studies have informed the development of optimized catalyst systems for cross-coupling reactions involving 2-bromo-4-fluorobenzoic acid [22]. Phosphine ligands with appropriate electronic and steric properties have been identified that enhance both the rate and selectivity of the oxidative addition step [14]. Electron-rich, bulky phosphines such as tricyclohexylphosphine or bis(diphenylphosphino)pentane have proven particularly effective for these transformations [27].

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.78%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Wikipedia

2-Bromo-4-fluorobenzoic acid